H-Ser-Tyr-OH

Descripción

Significance of Dipeptides in Biological Systems Research

The study of dipeptides is revealing their profound impact on cellular function, from signaling to maintaining internal balance. numberanalytics.com Their small size allows for unique interactions and transport mechanisms within and between cells. ontosight.ai

Short peptides, including dipeptides, are vital signaling molecules in a vast array of organisms, participating in intercellular communication. mit.edu They can act as neurotransmitters, neuromodulators, and even regulate gene expression. numberanalytics.combio-conferences.org For instance, certain dipeptides have been identified as quorum-sensing signal molecules in bacteria, influencing processes like biofilm formation and antibiotic production. mdpi.com The diversity in their amino acid composition allows for a wide range of specific biological activities. smolecule.com

Dipeptides are integral to maintaining cellular homeostasis, the stable internal environment necessary for cell survival and function. ontosight.ai They are involved in nutrient uptake and utilization, with specific transporters facilitating their movement across cell membranes. ontosight.aiontosight.ai The regulation of these transporters is critical for preventing an overload of amino acids and maintaining metabolic balance. ontosight.ai Some dipeptides, like prolyl-hydroxyproline, have been shown to promote cellular homeostasis and influence cell behavior, such as motility and proliferation. researchgate.net

Role of Short Peptides as Signaling Molecules

Historical Perspective on Serine-Tyrosine Dipeptide Studies

The investigation of dipeptides dates back to the early 20th century with the work of scientists like Emil Fischer, whose research was foundational to understanding protein structure. numberanalytics.com While the broader study of peptides has a long history, specific focus on serine-tyrosine containing peptides has evolved with our understanding of their potential biological activities.

Initially viewed primarily as products of protein degradation, the specific functions of most dipeptides were poorly understood for a long time. researchgate.net Research has gradually unveiled that dipeptides possess unique physiological functions distinct from their constituent amino acids. researchgate.net Early studies on peptides containing serine and tyrosine often focused on their role as part of larger, more complex peptides and proteins involved in various biological pathways. karger.com For example, a hypothalamic heptapeptide (B1575542) containing a Ser-Tyr sequence was investigated for its effects on neurotransmitter uptake and release. nih.gov

Advances in analytical techniques have been instrumental in advancing dipeptide research. The development of methods like liquid chromatography tandem mass spectrometry (LC-MS/MS) and capillary electrophoresis tandem mass spectrometry (CE-MS/MS) has enabled the simultaneous quantification of hundreds of dipeptides. mdpi.comresearchgate.net These powerful tools allow for the separation of structural isomers and have been crucial in identifying cancer-specific dipeptide profiles and understanding the complex dynamics of dipeptides in biological samples. mdpi.comacs.org The ability to synthesize and characterize dipeptides with high precision has also been fundamental to studying their structure-function relationships. mdpi.commetallum.com.br

Early Investigations into Dipeptide Functional Roles

Overview of H-Ser-Tyr-OH as a Subject of Academic Inquiry

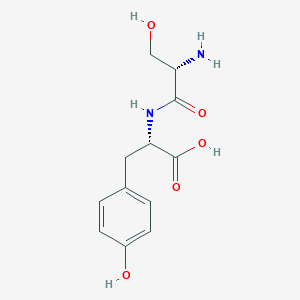

This compound (Seryl-Tyrosine) has emerged as a specific subject of academic research due to its interesting chemical properties and potential biological activities. ontosight.ai It is a dipeptide composed of L-serine and L-tyrosine. ontosight.ai

Research has shown that this compound can form a complex with copper(II) ions, acting as a tridentate ligand, which may contribute to its biochemical functions. medchemexpress.comnovoprolabs.com One notable finding is that Ser-Tyr stimulated the uptake of deltorphin (B1670231), a delta opioid receptor ligand, in SK-N-SH cells, suggesting a potential role in modulating opioid receptor activity. novoprolabs.com Furthermore, studies have explored the antioxidant and anti-inflammatory potential of seryl-tyrosine dipeptides. ontosight.ai The compound's involvement in various biological processes continues to be an active area of investigation. ontosight.ai

| Property | Value | Source |

| Chemical Formula | C₁₂H₁₆N₂O₅ | novoprolabs.com |

| Molecular Weight | 268.27 g/mol | novoprolabs.comchemicalbook.com |

| CAS Number | 21435-27-8 | novoprolabs.comchemicalbook.com |

Structure

3D Structure

Propiedades

IUPAC Name |

2-[(2-amino-3-hydroxypropanoyl)amino]-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O5/c13-9(6-15)11(17)14-10(12(18)19)5-7-1-3-8(16)4-2-7/h1-4,9-10,15-16H,5-6,13H2,(H,14,17)(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MALNXHYEPCSPPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(CO)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00404428 | |

| Record name | Ser-Tyr | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00404428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21435-27-8 | |

| Record name | Ser-Tyr | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00404428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of H Ser Tyr Oh

Solid-Phase Peptide Synthesis (SPPS) Approaches for H-Ser-Tyr-OH

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient, stepwise assembly of amino acids on a solid support. csic.es This method simplifies the purification process, as excess reagents and by-products are removed by simple filtration and washing after each reaction step. csic.esrsc.org

The most prevalent strategy for SPPS is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) approach, which utilizes base-labile Fmoc for temporary Nα-amino group protection and acid-labile groups for permanent side-chain protection. csic.esiris-biotech.de This orthogonality ensures that the Nα-Fmoc group can be selectively removed without disturbing the side-chain protecting groups or the bond linking the peptide to the resin. csic.espeptide.com

The synthesis of this compound via Fmoc-SPPS typically proceeds as follows:

Resin Loading : The C-terminal amino acid, Tyrosine, is anchored to a solid support (resin). An Fmoc-protected tyrosine derivative, such as Fmoc-Tyr(tBu)-OH, is coupled to a suitable resin like 2-chlorotrityl chloride resin. peptide.combeilstein-journals.org The tert-butyl (tBu) ether protects the phenolic hydroxyl group of the tyrosine side chain from unwanted reactions. iris-biotech.depeptide.com

Fmoc Deprotection : The Fmoc group on the N-terminus of the resin-bound tyrosine is removed using a mild base, typically a 20% solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). csic.esiris-biotech.de This exposes the free amino group for the next coupling step.

Coupling : The next amino acid, Serine, is introduced as an Nα-Fmoc protected derivative with its side-chain hydroxyl group also protected, commonly as a tert-butyl ether (Fmoc-Ser(tBu)-OH). iris-biotech.dechempep.com A coupling reagent (e.g., DIC/OxymaPure or HATU/DIEA) is used to activate the carboxylic acid of the incoming serine, facilitating the formation of a peptide bond with the free amino group of the resin-bound tyrosine. chempep.comcsic.es

Final Cleavage and Deprotection : After the dipeptide sequence is assembled, the peptide is cleaved from the resin. This is typically achieved using a strong acid cocktail, most commonly containing 95% trifluoroacetic acid (TFA). iris-biotech.dedrivehq.com This final step simultaneously removes the side-chain protecting groups (tBu from both Ser and Tyr) and cleaves the peptide from the solid support, yielding the crude this compound peptide. iris-biotech.denovoprolabs.com

Table 1: Common Protecting Groups in Fmoc-SPPS for this compound Synthesis

| Amino Acid | Side Chain Functional Group | Common Protecting Group | Cleavage Condition |

|---|---|---|---|

| Tyrosine (Tyr) | Phenolic Hydroxyl (-OH) | tert-Butyl (tBu) | Strong acid (e.g., TFA) iris-biotech.depeptide.com |

| Serine (Ser) | Hydroxyl (-OH) | tert-Butyl (tBu), Trityl (Trt) | Strong acid (e.g., TFA) iris-biotech.depeptide.com |

| N-terminus | α-Amino (-NH₂) | 9-Fluorenylmethoxycarbonyl (Fmoc) | Base (e.g., 20% Piperidine/DMF) csic.esiris-biotech.de |

Achieving high yield and purity in SPPS is critically dependent on the efficiency of the coupling and deprotection steps. iris-biotech.de Incomplete reactions can lead to deletion sequences, which are difficult to separate from the target peptide. Several strategies are employed to optimize these steps:

Reaction Monitoring : The completion of reactions is monitored to ensure efficiency. Fmoc deprotection can be tracked by quantifying the release of the fluorenyl chromophore using UV/Vis spectroscopy. iris-biotech.de The presence of free primary amines after coupling can be qualitatively assessed using colorimetric tests like the Kaiser test (ninhydrin test) or the TNBS test. iris-biotech.de A positive test (blue/violet for Kaiser) indicates an incomplete coupling, necessitating a second coupling step or capping of the unreacted amines. csic.esiris-biotech.de

Coupling Reagents : The choice of coupling reagent is crucial. While standard carbodiimides like N,N'-diisopropylcarbodiimide (DIC) combined with an additive like OxymaPure are effective, more potent reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) may be used for sterically hindered couplings. chempep.com However, care must be taken as certain reagents and bases (like DIPEA) can increase the risk of racemization, particularly with amino acids like serine. chempep.com

Reaction Conditions : Optimizing reaction time and temperature is essential. Standard coupling and deprotection cycles at room temperature can take between 30 to 90 minutes. rsc.org For difficult sequences, extending reaction times or performing repeated coupling/deprotection steps can improve outcomes. iris-biotech.de

Capping : To prevent the formation of deletion sequences, unreacted free amines after an incomplete coupling step can be permanently blocked through acetylation, a process known as "capping." csic.es Acetic anhydride (B1165640) is commonly used for this purpose.

Table 2: Optimization Strategies for Coupling and Deprotection in SPPS

| Step | Strategy | Method/Reagent | Purpose |

|---|---|---|---|

| Deprotection | Monitoring | UV/Vis spectroscopy of Fmoc cleavage | Quantify completion of Fmoc removal iris-biotech.de |

| Coupling | Monitoring | Kaiser Test or TNBS Test | Detect incomplete coupling (presence of free amines) iris-biotech.de |

| Coupling | Reagent Choice | Use of potent activators (e.g., HATU) | Overcome steric hindrance, improve efficiency chempep.com |

| Coupling | Capping | Acetic Anhydride | Block unreacted amines to prevent deletion sequences csic.es |

| Both | Time/Temperature | Extended reaction times | Drive difficult reactions to completion rsc.orgiris-biotech.de |

Fmoc-Based Synthetic Strategies for Dipeptides

Solution-Phase Synthetic Techniques for this compound

Solution-phase peptide synthesis (SolPS), while often more labor-intensive due to the need for purification after each step, remains a valuable method, particularly for large-scale synthesis of short peptides. In this approach, protected amino acids are coupled in an organic solvent, and the resulting product is isolated and purified before proceeding to the next step.

For this compound, a typical solution-phase synthesis would involve:

Protection of the C-terminal carboxyl group of tyrosine, for instance, as a methyl or allyl ester (e.g., H-Tyr(tBu)-OAllyl). google.com

Coupling of this protected tyrosine with an N- and side-chain-protected serine (e.g., Fmoc-Ser(tBu)-OH) using a coupling reagent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or a biomimetic agent like cyclic propylphosphonic anhydride (T3P®). google.commdpi.com

After the coupling reaction, the protected dipeptide is purified.

Finally, all protecting groups (N-terminal Fmoc, side-chain tBu, and C-terminal ester) are removed in separate, orthogonal steps to yield the final this compound dipeptide. google.com

A hybrid approach combining SPPS and SolPS has also been described, where a peptide fragment containing the Ser-Tyr sequence is first synthesized on a solid support, cleaved, and then used in a subsequent liquid-phase condensation to build a larger peptide. google.com

Chemo-Enzymatic Synthesis of this compound and Analogues

Chemo-enzymatic synthesis leverages the high specificity and mild reaction conditions of enzymes to form peptide bonds. beilstein-journals.org This approach offers excellent control over stereochemistry, minimizing racemization, and avoids the use of harsh chemical reagents. Enzymes such as ligases or proteases (used in reverse) can catalyze the formation of a peptide bond between an esterified C-terminal amino acid (the donor) and an N-terminally unprotected amino acid (the acceptor). google.com

For sequences containing Ser-Tyr, enzymes like subtilisin variants have been used to ligate peptide fragments where tyrosine is the C-terminal residue of the donor fragment. google.comgoogle.com For example, a fragment ending in -Ser-Ser-Tyr-OCam-Leu-OH was enzymatically coupled to another peptide to form the backbone of Liraglutide. google.com This demonstrates the feasibility of using enzymes to recognize and form a peptide bond at the C-terminus of a tyrosine residue. This strategy is particularly powerful for synthesizing larger peptide analogues where this compound might be a constituent part. Additionally, enzymes can be used to specifically modify amino acids prior to their incorporation into peptides. researchgate.net

Chemical Modifications and Prodrug Design Strategies Involving this compound

The functional groups within this compound—the hydroxyls of serine and tyrosine, the phenol (B47542) ring of tyrosine, and the N- and C-termini—are targets for chemical modification to create research tools or prodrugs. rsc.organnualreviews.org

A prodrug is a chemically modified, inactive form of a drug that, after administration, is converted into the active parent drug through enzymatic or chemical reactions. annualreviews.org Prodrug strategies for peptides like this compound aim to improve properties such as stability, solubility, or permeability. mdpi.com For example, transiently modifying the hydroxyl group of tyrosine can prevent enzymatic degradation by proteases that recognize the tyrosyl side chain. annualreviews.org In one strategy, an acid-labile protecting group on a tyrosine residue was used to create a prodrug that becomes activated in the acidic environment of the stomach, allowing for subsequent enzymatic cleavage. escholarship.org

Covalent modification of this compound can be used to attach labels, create cross-linkers, or alter its biological activity for research purposes. The tyrosine residue is particularly versatile for modification. rsc.orgthieme-connect.com

Key modification strategies include:

Phosphorylation : The hydroxyl groups of both serine and tyrosine are common sites for phosphorylation, a key post-translational modification that regulates protein function. aklectures.com In vitro phosphorylation using protein kinases can be used to study signaling pathways.

Phenolic Hydroxyl Modification : The -OH group of tyrosine can be derivatized to form ethers or esters. annualreviews.org

Aromatic Ring Functionalization : The phenol ring of tyrosine can be modified through electrophilic substitution reactions such as nitration or halogenation. rsc.org More advanced methods include transition metal-catalyzed reactions, such as palladium-catalyzed ortho-olefination or rhodium-catalyzed C-H activation, to introduce novel functional groups. rsc.orgacs.org Diazonium salts can also be used to selectively couple polymers or other molecules to tyrosine residues. acs.org

N-Terminal Modification : The N-terminal amine can be specifically targeted for modification, for example, by reaction with 2-pyridinecarboxaldehyde (B72084) derivatives. acs.org

These modifications provide researchers with tools to probe the dipeptide's interactions, track its localization within cells, or create analogues with novel functions.

Table 3: Covalent Modifications of this compound for Research Utility

| Modification Type | Target Site (Residue/Group) | Example Reagents/Method | Research Application |

|---|---|---|---|

| Phosphorylation | Serine/Tyrosine -OH | Protein Kinases, ATP | Studying cell signaling, mimicking post-translational modifications aklectures.com |

| Aromatic C-H Functionalization | Tyrosine Phenol Ring | Pd or Rh catalysts, Boronic acids | Introducing novel functional groups, creating analogues rsc.orgacs.org |

| Diazonium Coupling | Tyrosine Phenol Ring | Polymeric Diazonium Salts | Attaching polymers (PEGylation) or labels for stability/detection acs.org |

| N-terminal Acylation | N-terminal -NH₂ | Acyl Chlorides, Anhydrides | Introducing fluorescent tags, biotin (B1667282), or other probes acs.org |

| O-Glycosylation | Serine/Tyrosine -OH | Glycosyltransferases, Sugar donors | Studying the effects of glycosylation on peptide structure and function rsc.org |

Design of this compound Conjugates for Mechanistic Studies

The design of this compound conjugates is a strategic approach to create probes for investigating the dipeptide's mechanisms of action, such as its interaction with receptors or its transport across cell membranes. medchemexpress.comnovoprolabs.com Conjugation involves the covalent attachment of a molecular tag—such as a fluorophore, a biotin label, or a specific drug molecule—to the dipeptide. mdpi.com These tags allow for the visualization, tracking, and quantification of the dipeptide's behavior in biological systems.

The primary sites for conjugation on the this compound molecule are the reactive functional groups: the N-terminal amino group of serine, the C-terminal carboxyl group of tyrosine, and the side-chain hydroxyl groups of both serine and tyrosine. nih.gov The phenolic hydroxyl group of tyrosine is a particularly attractive site for modification due to its unique reactivity, which allows for selective functionalization. nih.gov

The synthesis of these conjugates often employs standard peptide coupling chemistry or more specialized bioconjugation techniques. For instance, a drug molecule or a reporter group can be attached to the N-terminus or C-terminus of the dipeptide through a stable amide bond. mdpi.com Alternatively, the hydroxyl groups on the serine or tyrosine side chains can be targeted for ether or ester linkages. The choice of conjugation strategy and linker chemistry is critical to ensure that the attached tag does not interfere with the dipeptide's native biological activity.

Mechanistic studies using such conjugates can provide valuable insights. For example, a fluorescently-labeled this compound could be used in cell-based assays to visualize its binding to cell surface receptors or its internalization into cells. A biotinylated conjugate could be used in pull-down assays to identify binding partners from a complex protein lysate. By conjugating this compound to a pharmacologically active molecule, researchers can create targeted therapeutics designed to be transported by specific amino acid transporters like LAT1. mdpi.com

Table 1: Examples of Potential this compound Conjugates and Their Applications

| Conjugate Type | Attached Molecule | Potential Mechanistic Application |

|---|---|---|

| Fluorescent Probe | Fluorescein, Rhodamine | Visualization of cellular uptake and localization |

| Affinity Tag | Biotin | Identification of binding partners via pull-down assays |

| Drug Delivery Vehicle | Anticancer Drug (e.g., THC) | Targeted delivery to cells via amino acid transporters mdpi.com |

Synthesis of Phosphorylated this compound Mimics for Research

Phosphorylation of serine and tyrosine residues is a critical post-translational modification that regulates numerous cellular processes. nih.gov To study the functional consequences of phosphorylating the this compound dipeptide, researchers synthesize phosphorylated versions and their non-hydrolyzable mimics. These mimics are particularly valuable because the native phosphoester bonds in phosphorylated serine (pSer) and tyrosine (pTyr) are susceptible to rapid hydrolysis by phosphatases in biological systems. iris-biotech.de

The synthesis of peptides containing phosphotyrosine can be achieved using solid-phase peptide synthesis (SPPS) with specially protected amino acid building blocks. nih.gov A common building block is Fmoc-Tyr(PO(OBzl)OH)-OH, where the phosphate (B84403) group is partially protected with a benzyl (B1604629) group. This allows for its incorporation into the peptide chain, followed by deprotection to yield the phosphopeptide. nih.gov Similarly, for phosphoserine, derivatives like Fmoc-Ser(PO(OBzl)OH)-OH are used, as fully protected versions can undergo side reactions.

To overcome the instability of the phosphoester bond, researchers have developed hydrolysis-stable mimics. These mimics replace the oxygen atom in the P-O-C bond with a methylene (B1212753) (CH₂) group, creating a phosphonate (B1237965) analog that is resistant to enzymatic cleavage. iris-biotech.de Key examples of these building blocks, designed for Fmoc-based synthesis, include:

Fmoc-L-Pmp(tBu)₂-OH : A phosphotyrosine mimic where Pmp stands for (4-phosphonomethyl)phenylalanine. iris-biotech.de

Fmoc-L-Pma(tBu)₂-OH : A phosphoserine mimic where Pma stands for 3-(phosphonomethyl)alanine. iris-biotech.de

These mimics retain the tetrahedral geometry and negative charge of the phosphate group at physiological pH, allowing them to effectively imitate the phosphorylated state. iris-biotech.de Another, simpler approach involves substituting the phosphorylated amino acid with an acidic amino acid like glutamic acid (Glu) or aspartic acid (Asp) to mimic the negative charge. nih.govnih.gov However, these substitutions are often poor mimics for phosphotyrosine due to differences in size and geometry. nih.gov

The availability of these synthetic tools enables detailed investigation into the role of this compound phosphorylation in signaling pathways, providing insights that would be difficult to obtain with the transiently phosphorylated native peptide. nih.goviris-biotech.de

Table 2: Building Blocks for Synthesis of Phosphorylated this compound and Its Mimics

| Compound Name | Abbreviation | Type | Application | Reference |

|---|---|---|---|---|

| Fmoc-L-Tyrosine(phospho(benzyl)) | Fmoc-Tyr(PO(OBzl)OH)-OH | Phospho-amino acid | Synthesis of pTyr-containing peptides | |

| Fmoc-L-Serine(phospho(benzyl)) | Fmoc-Ser(PO(OBzl)OH)-OH | Phospho-amino acid | Synthesis of pSer-containing peptides | |

| Fmoc-L-(4-phosphono(di-t-butyl)methyl)phenylalanine | Fmoc-L-Pmp(tBu)₂-OH | Non-hydrolyzable pTyr mimic | Synthesis of stable pTyr-mimetic peptides | iris-biotech.de |

| Fmoc-L-3-(phosphono(di-t-butyl)methyl)alanine | Fmoc-L-Pma(tBu)₂-OH | Non-hydrolyzable pSer mimic | Synthesis of stable pSer-mimetic peptides | iris-biotech.de |

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | Seryl-Tyrosine |

| H-Pyr-His-Trp-Ser-Tyr-OH | - |

| Tetrahydrocurcumin | THC |

| Fmoc-L-Tyrosine(phospho(benzyl)) | Fmoc-Tyr(PO(OBzl)OH)-OH |

| Fmoc-L-Serine(phospho(benzyl)) | Fmoc-Ser(PO(OBzl)OH)-OH |

| Phosphoserine | pSer |

| Phosphotyrosine | pTyr |

| Fmoc-L-(4-phosphono(di-t-butyl)methyl)phenylalanine | Fmoc-L-Pmp(tBu)₂-OH |

| Fmoc-L-3-(phosphono(di-t-butyl)methyl)alanine | Fmoc-L-Pma(tBu)₂-OH |

| L-Glutamic acid | Glu |

| Aspartic acid | Asp |

| Fluorescein | - |

| Rhodamine | - |

| Biotin | - |

Biochemical and Cellular Interaction Mechanisms of H Ser Tyr Oh

H-Ser-Tyr-OH Interactions with Opioid Receptor Systems

This compound has been identified as a molecule that can influence the activity of the opioid receptor system. medchemexpress.commedchemexpress.com Opioid receptors, which are G protein-coupled receptors, are critical in modulating pain, mood, and other physiological functions. mdpi.comresearchgate.net The interaction of peptides with these receptors is highly dependent on their amino acid sequence and conformation. mdpi.comscielo.org.mx

Research has shown that this compound can enhance the intracellular uptake of deltorphin (B1670231), a ligand for the delta opioid receptor. medchemexpress.commedchemexpress.comchemicalbook.com Deltorphins are naturally occurring opioid peptides with a high affinity and selectivity for delta opioid receptors. By facilitating the uptake of deltorphin, this compound may indirectly modulate the signaling pathways associated with this receptor subtype. The N-terminal tyrosine residue is a common feature in many opioid peptides and is often crucial for their interaction with opioid receptors. mdpi.com

While direct binding studies of this compound to opioid receptors are not extensively detailed in the available literature, its ability to modulate ligand uptake suggests an indirect influence on receptor activity. medchemexpress.commedchemexpress.com The activity of opioid ligands can be significantly altered by modifications to their structure, which can affect their affinity, selectivity, and efficacy at the mu, delta, and kappa opioid receptors. nih.govnih.gov For instance, the substitution of amino acids within a peptide sequence can dramatically change its pharmacological profile, converting an antagonist to an agonist or altering its receptor selectivity. nih.govnih.govcapes.gov.br

Modulation of Delta Opioid Receptor Ligand Uptake by this compound

Copper(II) Complexation and Oxidative Stress Research

This compound has been shown to form complexes with copper(II) ions, a characteristic that is significant in the context of oxidative stress. medchemexpress.commedchemexpress.comchemicalbook.com The interaction of peptides with metal ions like copper can lead to the formation of complexes with distinct biochemical properties. capes.gov.brnih.gov

Studies have demonstrated that this compound can form a copper(II) complex. medchemexpress.commedchemexpress.comchemicalbook.com The formation of such complexes often involves the carboxyl and amino groups of the peptide backbone, as well as side-chain functional groups. mdpi.com In the case of this compound, the hydroxyl groups of both serine and tyrosine residues may also participate in coordination with the copper ion. medchemexpress.com The stability and structure of these complexes are influenced by factors such as pH. mdpi.com

The copper(II) complex of this compound exhibits strong free radical scavenging activity. medchemexpress.commedchemexpress.comchemicalbook.com This antioxidant property is significant, as oxidative stress from reactive oxygen species is implicated in numerous pathological conditions. Peptides containing tyrosine have been noted for their antioxidant capabilities, often attributed to the hydrogen-donating ability of the phenolic hydroxyl group of the tyrosine residue. nih.govresearchgate.net The chelation of metal ions like copper by peptides can also contribute to their antioxidant effect by preventing the participation of these metals in redox reactions that generate free radicals.

Table 1: Radical Scavenging Activity of Ser-Tyr Dipeptide This table is interactive. Users can sort the data by clicking on the column headers.

| Radical | IC50 (µM) |

|---|---|

| DPPH | 84.62 researchgate.net |

| Hydroxyl | 1177.63 researchgate.net |

Formation of Copper(II) Complexes by this compound

This compound in Neural Metabolism Research

The constituent amino acids of this compound, serine and tyrosine, are deeply involved in neural metabolism. Tyrosine is a precursor for the synthesis of key neurotransmitters, including dopamine (B1211576), norepinephrine, and epinephrine. wikipedia.orglibretexts.orgnih.govnih.gov The metabolic pathways of tyrosine are crucial for normal brain function, and abnormalities have been linked to neurodegenerative diseases. creative-proteomics.com Serine metabolism is also vital for neural development, providing precursors for the synthesis of other amino acids and essential metabolites. biorxiv.org While direct research on the specific role of the this compound dipeptide in neural metabolism is limited, its components are fundamental to neuronal processes. Studies using techniques like 18F-FET PET imaging have been employed to investigate amino acid metabolism in the brain, particularly in the context of neurological disorders. snmjournals.org

Impact of this compound on Tyrosine Content in Brain Regions (Mouse Models)

Studies have shown that the administration of this compound can lead to a notable increase in the concentration of its constituent amino acid, Tyrosine (Tyr), in the brain. tandfonline.comtandfonline.com The availability of Tyrosine in the brain is a critical factor for the synthesis of catecholamine neurotransmitters. nih.govgssiweb.orgnih.gov Oral administration of this compound to mice resulted in a marked increase in Tyrosine content specifically in the cerebral cortex when compared to control groups and groups administered other Tyrosine-containing dipeptides or Tyrosine alone. tandfonline.comtandfonline.com This suggests that this compound is efficiently transported and processed, leading to elevated levels of free Tyrosine in key brain regions. tandfonline.com

Relative Tyrosine Content in Mouse Cerebral Cortex After Administration

Comparison of the effects of this compound (SY) versus other dipeptides and Tyrosine (Y) alone on Tyrosine levels in the cerebral cortex of mice.

| Administered Compound | Effect on Tyrosine Content in Cerebral Cortex | Source |

|---|---|---|

| This compound (SY) | Markedly increased Tyrosine content compared to all other groups. | tandfonline.comtandfonline.com |

| Ile-Tyr (IY) | Less effective than SY in increasing Tyrosine content. | tandfonline.comtandfonline.com |

| Tyr-Pro (YP) | Less effective than SY in increasing Tyrosine content. | tandfonline.comtandfonline.com |

| Tyrosine (Y) alone | Less effective than SY in increasing Tyrosine content. | tandfonline.comtandfonline.com |

Stimulation of Noradrenergic Turnover in Central Nervous System Studies (Mouse Models)

A significant finding from in vivo studies is the potent ability of this compound to stimulate the noradrenergic system. tandfonline.comtandfonline.com Noradrenergic turnover, a measure of the synthesis, release, and metabolism of noradrenaline, was markedly enhanced following the administration of this compound. tandfonline.comnih.gov This was evidenced by a significant increase in the concentration of 3-methoxy-4-hydroxyphenylethyleneglycol (MHPG), the principal metabolite of noradrenaline, in both the cerebral cortex and the hippocampus. tandfonline.comtandfonline.com The effect of this compound on MHPG levels was more pronounced than that observed with other Tyrosine-containing dipeptides or Tyrosine alone, suggesting a specific and efficient stimulation of the central noradrenergic system. tandfonline.comnih.gov This stimulation is linked to the increased availability of the precursor Tyrosine and subsequent enhancement of the catecholamine synthesis pathway. plos.orgoup.com

Effect of Dipeptide Administration on Noradrenaline Metabolite (MHPG)

Changes in MHPG levels in mouse brain regions following administration of this compound (SY) and other compounds.

| Brain Region | Effect of this compound (SY) Administration | Comparison with Other Compounds | Source |

|---|---|---|---|

| Cerebral Cortex | Highest increase in MHPG levels. | More effective than Ile-Tyr, Tyr-Pro, or Tyrosine alone. | tandfonline.comtandfonline.com |

| Hippocampus | Marked (1.9-fold) increase in MHPG levels. | More effective than Ile-Tyr, Tyr-Pro, or Tyrosine alone. | tandfonline.comtandfonline.com |

Differential Effects on Catecholamine Metabolism by Ser-Tyr Dipeptide

Research comparing this compound with other Tyrosine-containing dipeptides reveals distinct and differential effects on catecholamine metabolism. nih.govnih.gov While this compound administration significantly increases noradrenaline turnover, other dipeptides, such as Isoleucyl-Tyrosine (Ile-Tyr), lead to increases in dopamine and its metabolites, homovanillic acid (HVA) and 3,4-dihydroxyphenylacetic acid (DOPAC). nih.gov In contrast, Tyrosyl-Proline (Tyr-Pro) has been shown to suppress dopamine turnover. nih.govnih.gov These observations strongly suggest that Tyrosine-containing dipeptides exert specific, rather than uniform, effects on the metabolism of dopamine and noradrenaline in the brainstem and other forebrain regions. nih.gov The mechanism for this differential action, particularly why this compound preferentially stimulates the noradrenergic system, remains a subject for further investigation. tandfonline.com

Comparative Effects of Tyrosine-Containing Dipeptides on Catecholamine Metabolism

Differential impact of various dipeptides on dopamine and noradrenaline pathways in the mouse brainstem.

| Dipeptide | Primary Effect on Catecholamine System | Source |

|---|---|---|

| This compound (Ser-Tyr) | Significantly increases noradrenaline turnover. | nih.govnih.gov |

| Ile-Tyr | Increases dopamine and its metabolites (HVA, DOPAC). | nih.gov |

| Tyr-Pro | Suppresses dopamine turnover. | nih.govnih.gov |

Role of this compound as a Building Block in Peptide and Protein Research

The constituent amino acids of this compound, Serine and Tyrosine, are fundamental building blocks in the chemical synthesis of peptides. researchgate.netsigmaaldrich.com In the widely used method of solid-phase peptide synthesis (SPPS), protected derivatives of Serine and Tyrosine are sequentially coupled to a resin support to construct a peptide chain of a specific sequence. peptide.comnih.goviris-biotech.de The hydroxyl (-OH) groups on the side chains of both Serine and Tyrosine are reactive and are typically protected during synthesis to prevent unwanted side reactions. iris-biotech.de This foundational role allows researchers to create custom peptides for a vast array of applications in biochemistry and molecular biology. ontosight.ai

Contributions to Signaling Pathways in Model Systems

Peptides containing Serine and Tyrosine residues are invaluable tools for studying cellular signal transduction. thermofisher.comsigmaaldrich-jp.com Reversible phosphorylation of the hydroxyl groups on Serine, Threonine, and Tyrosine residues by protein kinases is a primary mechanism for regulating protein function and transmitting signals within cells. thermofisher.comwikipedia.orgwikipedia.org Synthetic peptides containing the Ser-Tyr sequence can serve as specific substrates for protein kinases and protein tyrosine phosphatases (PTPs) in vitro. sigmaaldrich-jp.com By using these peptides, researchers can investigate the activity and specificity of these enzymes, which are crucial in pathways controlling cell growth, differentiation, and apoptosis. thermofisher.com The phosphorylation state of Tyrosine, in particular, creates docking sites for proteins with SH2 domains, initiating downstream signaling cascades. wikipedia.orgcapes.gov.br

Interactions with Membrane Transporters

The dipeptide this compound has been shown to have a high apparent permeability coefficient in studies using Caco-2 cell monolayers, which are a model of the human intestinal epithelium. tandfonline.comnih.gov This suggests efficient transport across cellular membranes. The uptake of di- and tri-peptides into cells is primarily mediated by specific proton-coupled oligopeptide transporters (PepT), such as PepT1 and PepT2. mdpi.com These transporters facilitate the movement of small peptides across the plasma membrane. mdpi.compnas.org The efficient transport of this compound is a likely reason for its effectiveness in increasing brain Tyrosine levels and stimulating noradrenergic turnover following oral administration. tandfonline.comtandfonline.com

Affinity and Translocation Studies with Human Intestinal Di/Tri-peptide Transporter 1 (hPEPT1)

The human intestinal di/tri-peptide transporter 1 (hPEPT1) is a crucial protein for the absorption of small peptides from the diet. nih.gov Research has shown that this compound and related dipeptides are recognized and transported by hPEPT1.

In a study investigating a series of serine-containing dipeptides (H-X(aa)-Ser-OH), the affinity for hPEPT1 was measured using a competition assay with [¹⁴C]Gly-Sar in MDCK/hPEPT1 cells. nih.govresearchgate.net Among the tested dipeptides, H-Tyr-Ser-OH, a positional isomer of this compound, exhibited the highest affinity with an inhibitory constant (Kᵢ) value of 0.14 mM. nih.govresearchgate.net This indicates a strong interaction with the transporter. The study also demonstrated that these dipeptides are not just binding but are also translocated across the cell membrane by hPEPT1. nih.govresearchgate.net The transport kinetics, represented by the Michaelis-Menten constant (Kₘ), for a similar dipeptide, H-Met-Ser-OH, was found to be 0.20 mM. nih.govresearchgate.netmedchemexpress.com

The process of translocation via hPEPT1 is an active transport mechanism driven by a proton gradient. nih.gov The transporter co-transports protons (H⁺) along with the peptide substrate, leading to a change in the membrane potential, which can be measured to quantify transport activity. researchgate.net

Table 1: Affinity (Kᵢ) of Selected Dipeptides for hPEPT1

| Dipeptide | Kᵢ (mM) |

|---|---|

| H-Tyr-Ser-OH | 0.14 |

| H-Gly-Ser-OH | 0.89 |

Data sourced from studies on MDCK/hPEPT1 cells. nih.govresearchgate.net

Table 2: Transport (Kₘ) of Selected Dipeptides via hPEPT1

| Dipeptide | Kₘ (mM) |

|---|---|

| H-Met-Ser-OH | 0.20 |

| H-Gly-Ser-OH | 1.04 |

Data sourced from studies on MDCK/hPEPT1 cells. nih.govresearchgate.net

Determinants of Ligand Binding and Transport Properties

The interaction between dipeptides and hPEPT1 is governed by specific structural features of the amino acid residues. Research indicates that the initial binding of a ligand to hPEPT1 is a primary determinant for its subsequent translocation across the membrane. nih.govresearchgate.net However, high affinity does not always guarantee efficient transport. nih.govresearchgate.netnih.gov

Studies on various di- and tripeptides have revealed that hPEPT1 is sensitive to modifications in the side chains of the constituent amino acids. nih.gov For instance, while some modifications can enhance affinity, they might simultaneously abolish translocation. nih.govresearchgate.net This was observed in a study where prodrugs were created by coupling ibuprofen (B1674241) and benzoic acid to the H-Phe-Ser-OH dipeptide. nih.govresearchgate.net These prodrugs showed high affinity for hPEPT1 but were not transported, highlighting that binding and translocation are distinct processes. nih.govresearchgate.net

The transporter has specific binding sites that interact with the N-terminal amino group of ligands. nih.gov The properties of the amino acid side chains, such as hydrophobicity and charge, play a significant role in the binding affinity and transport efficiency. researchgate.net While many di- and tripeptides can bind to hPEPT1, not all are substrates for transport. researchgate.net

Involvement in Post-Translational Modification Research

Post-translational modifications (PTMs) are enzymatic modifications of proteins after their synthesis, which play a critical role in regulating protein function. cusabio.com Phosphorylation, the addition of a phosphate (B84403) group, is one of the most common and crucial PTMs, frequently occurring on serine, threonine, and tyrosine residues. iris-biotech.deacs.orggsconlinepress.com

Phosphorylation Dynamics of Serine and Tyrosine Residues

The phosphorylation of serine and tyrosine residues is a key mechanism in cellular signaling and can dramatically alter a protein's structure and function. gsconlinepress.combiorxiv.org The presence of a phosphate group can induce significant conformational changes in peptides and proteins. acs.orgbiorxiv.org For example, the phosphorylation of serine can stabilize helical structures or, conversely, disrupt them depending on the context of surrounding amino acids. acs.org

Research using model peptides has shown that phosphorylation introduces considerable conformational restrictions. biorxiv.org The interaction between a phosphate group and other charged residues, such as arginine, can be very strong, akin to a covalent bond in stability, leading to more compact protein conformations. acs.org The study of phosphorylation dynamics is essential for understanding the regulation of numerous cellular processes, including signal transduction and protein-protein interactions. biorxiv.orgnih.gov

Hydrolysis-Stable Phosphono-Amino Acid Mimics in Peptide Studies

A significant challenge in studying protein phosphorylation is the instability of the phosphoester bond, which is susceptible to hydrolysis by cellular phosphatases. iris-biotech.de To overcome this, researchers have developed hydrolysis-stable mimics of phosphorylated amino acids. iris-biotech.debiorxiv.org These mimics, such as phosphono-amino acids, replace the labile P-O bond with a stable P-C bond. iris-biotech.denih.gov

These stable analogues, often protected for use in solid-phase peptide synthesis, allow for the creation of peptides and proteins with permanent phosphorylation marks. iris-biotech.denih.gov This is invaluable for biochemical and cell-based experiments as it prevents the removal of the phosphate group mimic by phosphatases. iris-biotech.de Examples of such mimics include Pma for phosphoserine (pSer) and Pmp for phosphotyrosine (pTyr). iris-biotech.de The use of these mimics has been instrumental in creating tools to study the effects of phosphorylation on protein dimerization, DNA binding, and enzyme activation. nih.govrsc.org

Enzymatic Dynamics and Metabolic Fate of H Ser Tyr Oh

Susceptibility to Enzymatic Hydrolysis

The peptide bond linking the serine and tyrosine residues in H-Ser-Tyr-OH is susceptible to cleavage by specific enzymes. This hydrolysis breaks the dipeptide into its constituent amino acids, which can then enter their respective metabolic pathways. The process of enzymatic hydrolysis is a fundamental aspect of protein and peptide turnover in biological systems. plos.orgnih.gov

Proteolytic enzymes, or proteases, are classified based on their cleavage site within a peptide substrate. unc.edunih.gov Exopeptidases cleave amino acids from the ends of a polypeptide chain, while endopeptidases cleave internal peptide bonds. nih.govoup.com The cleavage of a dipeptide like this compound is typically carried out by exopeptidases. The nomenclature for protease cleavage sites designates the amino acid residues on either side of the cleaved bond as P1 and P1', with the enzyme's corresponding binding sites labeled S1 and S1'. peakproteins.com

The susceptibility of the Ser-Tyr bond to hydrolysis depends on the specificity of the acting protease. Some proteases have very specific sequence requirements, while others exhibit broader specificity. unc.eduthieme-connect.de For instance, chymotrypsin (B1334515) typically cleaves at the C-terminus of aromatic amino acids like tyrosine, but its action on a terminal tyrosine in a dipeptide may vary. unc.edu Trypsin, which cleaves after lysine (B10760008) or arginine, would not be expected to hydrolyze this compound. unc.edu

Aminopeptidases are a class of exopeptidases that catalyze the cleavage of single amino acids from the N-terminus of proteins and peptides. oup.comwikipedia.org Dipeptidyl peptidases (DPPs) are similar enzymes that cleave dipeptides from the N-terminus. nih.govfu-berlin.de These enzymes are crucial for the final stages of protein degradation and the metabolism of bioactive peptides. oup.comwikipedia.orgnih.gov

Research has identified specific enzymes capable of degrading sequences containing Ser-Tyr. A dipeptidyl peptidase V (DPPV) from the fungus Aspergillus fumigatus has been shown to release N-terminal Ser-Tyr dipeptides, indicating a direct enzymatic pathway for the degradation or processing of peptides starting with this sequence. nih.gov Similarly, Dipeptidyl aminopeptidase (B13392206) I (also known as Cathepsin C) has demonstrated broad specificity, sequentially removing dipeptides from the N-terminus of hormones like glucagon. semanticscholar.org For example, it cleaves His-Ser and Asp-Tyr from glucagon, highlighting its capacity to process dipeptides containing serine and tyrosine. semanticscholar.org

| Enzyme Class | General Function | Specific Relevance to this compound |

| Aminopeptidases | Cleave single amino acids from the N-terminus of peptides. wikipedia.org | Can sequentially degrade the dipeptide by first removing Serine. |

| Dipeptidyl Peptidases (DPPs) | Cleave dipeptides from the N-terminus of peptides. fu-berlin.de | A DPPV from Aspergillus fumigatus is known to release Ser-Tyr dipeptides. nih.gov |

| Dipeptidyl Aminopeptidase I (Cathepsin C) | Sequentially removes dipeptides from the N-terminus of various peptides and hormones. semanticscholar.org | Known to cleave dipeptides containing Ser and Tyr, such as His-Ser and Asp-Tyr. semanticscholar.org |

Cleavage Sites within Dipeptide Sequences by Proteolytic Enzymes

Enzyme Specificity and Structural Features in Degradation Studies

The degradation of this compound is highly dependent on enzyme specificity, which is determined by the structural features of both the enzyme's active site and the peptide substrate. mdpi.com The hydrophilic nature of both serine and tyrosine residues influences the interaction with specific enzymes. For example, the enzyme Flavourzyme has been noted for its effectiveness in extracting hydrophilic amino acids, including serine and tyrosine, during protein hydrolysis. plos.org

The dipeptidyl peptidase V (DPPV) from Aspergillus fumigatus exhibits a specific activity that involves releasing N-terminal X-Ala, His-Ser, and Ser-Tyr dipeptides, distinguishing it from other peptidases like DPPIV which targets X-Pro sequences. nih.gov This specificity underscores the importance of the penultimate amino acid in substrate recognition for this class of enzymes. The ability of DPPV to recognize and cleave the bond preceding the Ser-Tyr sequence points to a defined structural interaction within its active site tailored to these residues. nih.gov

Modulation of Enzymatic Activity by this compound Analogues

The activity of enzymes can be modulated by molecules that are structurally similar to their substrates. These analogues can act as inhibitors or alternative substrates, influencing metabolic and signaling pathways.

Peptides and their analogues can act as inhibitors of various enzymes. For example, the dipeptide H-Tyr-Tyr-OH, an analogue of this compound, has been shown to inhibit the angiotensin I-converting enzyme (ACE) with an IC50 value of 0.028 mg/mL. medchemexpress.com In the context of neuropeptide signaling, broad-spectrum antagonists can inhibit neuropeptide-stimulated protein tyrosine kinase activity, which in turn can affect cell growth and survival. nih.gov Selective inhibition of protein tyrosine kinase activity with compounds like genistein (B1671435) has been shown to inhibit neuropeptide-stimulated cell growth in research models. nih.gov This suggests that peptides containing tyrosine may play a role in modulating kinase activity, a key process in cellular signaling.

Metabolic Pathways and Precursor Roles in Research Models

Once hydrolyzed, the constituent amino acids of this compound, serine and tyrosine, enter a wide array of metabolic pathways. Serine serves as a precursor for various essential biomolecules, including other amino acids like cysteine and glycine, phospholipids (B1166683), and is involved in one-carbon metabolism. frontiersin.org Tyrosine is a precursor for the synthesis of catecholamine neurotransmitters (dopamine, norepinephrine, and epinephrine), thyroid hormones, and melanin (B1238610). genome.jpnih.gov The degradation of tyrosine is a critical metabolic pathway, and deficiencies in enzymes like tyrosine aminotransferase can lead to metabolic disorders. nih.gov

In research models, this compound has been observed to have specific biological activities. For instance, the dipeptide stimulated the intracellular uptake of the delta-opioid receptor ligand deltorphin (B1670231) in SK-N-SH neuroblastoma cells. novoprolabs.com This suggests a potential role for the dipeptide in modulating opioid receptor-related transport or signaling. Furthermore, this compound can form a complex with copper (II) ions, and this complex exhibits strong free radical scavenging activity, indicating a potential role in mitigating oxidative stress. medchemexpress.com

| Amino Acid | Key Metabolic Roles |

| Serine (Ser) | Precursor for cysteine, glycine, and tryptophan; involved in one-carbon metabolism for nucleotide and S-adenosylmethionine synthesis; synthesis of phospholipids and sphingolipids. frontiersin.org |

| Tyrosine (Tyr) | Precursor for catecholamines (dopamine, epinephrine), thyroid hormones, and melanin; protein synthesis; can be degraded for energy production. genome.jpnih.gov |

Structure Activity Relationship Sar Investigations of H Ser Tyr Oh

General Principles of Dipeptide Structure-Activity Relationships

The biological effects of dipeptides are governed by the characteristics of their constituent amino acids and their arrangement. slideshare.net SAR principles help to decipher how modifications to a dipeptide's structure can alter its pharmacological profile. slideshare.net

The nature of the amino acid side chains is a primary determinant of a dipeptide's biological function. mdpi.commdpi.com Key properties of the amino acid residues that influence activity include:

Hydrophobicity: The hydrophobicity of amino acid side chains can significantly impact how a dipeptide interacts with biological membranes and receptors. mdpi.commdpi.com For instance, peptides with a higher content of hydrophobic amino acids may more readily permeate cell membranes. mdpi.com

Electronic Properties: The electron-donating or withdrawing nature of the side chains is critical, particularly for activities like antioxidant effects. mdpi.comcapes.gov.br

Steric Factors: The size and shape of the amino acid residues can create steric hindrance or, conversely, facilitate optimal binding to a target receptor or enzyme. capes.gov.brresearchgate.net

Hydrogen Bonding Capacity: The ability of side chains to form hydrogen bonds is crucial for stabilizing the dipeptide's conformation and for its interaction with biological targets. researchgate.netdrugdesign.org

Studies on various dipeptides have shown that the type of amino acid residue can dramatically influence biological activities such as antioxidant capacity and receptor binding. capes.gov.broup.com For example, the presence of aromatic residues like tyrosine and tryptophan, or sulfur-containing residues like cysteine and methionine, is often associated with strong antioxidant activity. capes.gov.brmdpi.com

However, in the context of antioxidant activity, the opposite is often true for dipeptides containing tyrosine or tryptophan. capes.gov.brresearchgate.net Studies have demonstrated that dipeptides with Tyr or Trp at the N-terminus exhibit stronger radical scavenging activities compared to their counterparts with these residues at the C-terminus. capes.gov.brresearchgate.netresearchgate.net The neighboring residue can also modulate this activity through steric effects, hydrophobicity, and hydrogen bonding. capes.gov.brresearchgate.net For H-Ser-Tyr-OH, the C-terminal position of tyrosine is a key feature influencing its specific biological profile.

Influence of Amino Acid Residues on Biological Activity

SAR Studies Related to Antioxidant Activity

The antioxidant properties of this compound are a significant area of research, with SAR studies providing insights into the molecular determinants of this activity.

Tyrosine and tryptophan are considered pivotal amino acids for the radical scavenging activity of peptides. capes.gov.brmdpi.com Their aromatic side chains can donate a hydrogen atom or an electron to neutralize free radicals, thus terminating oxidative chain reactions. capes.gov.brresearchgate.net

Tyrosine's Phenolic Group: The phenolic hydroxyl group of tyrosine is a key functional group responsible for its antioxidant action. researchgate.netnih.gov It can effectively scavenge various reactive oxygen species (ROS). researchgate.net The presence of this group in this compound is fundamental to its ability to act as an antioxidant.

Electron/Hydrogen Donation: The primary mechanism of antioxidant dipeptides containing Tyr or Trp is radical scavenging, driven by the electron or hydrogen donating ability of these residues. capes.gov.brresearchgate.net

Positional Influence: As mentioned, placing Tyr or Trp at the N-terminus generally enhances antioxidant activity. capes.gov.brresearchgate.net In a study comparing FSEY and YFSE peptides, the peptide with tyrosine at the C-terminus (FSEY) showed stronger activity against linoleic acid radical oxidation, highlighting the complexity and context-dependency of positional effects. mdpi.com

The following table summarizes the antioxidant activities of various tyrosine- and tryptophan-containing dipeptides, illustrating the impact of residue type and position.

| Dipeptide | Antioxidant Activity (TEAC, µmol TE/µmol) | Antioxidant Activity (ORAC, µmol TE/µmol) |

| Tyr-Gly | 4.97 | 1.29 |

| Gly-Tyr | 1.91 | 0.98 |

| Trp-Gly | 4.88 | 2.14 |

| Gly-Trp | 2.05 | 1.56 |

| Tyr-Ala | 4.85 | 1.35 |

| Ala-Tyr | 1.85 | 1.02 |

Data adapted from studies on synthetic dipeptides. TEAC (Trolox Equivalent Antioxidant Capacity) and ORAC (Oxygen Radical Absorbance Capacity) are common assays to measure antioxidant activity. capes.gov.brresearchgate.net

The three-dimensional structure, or conformation, of a dipeptide is not static and can significantly influence its antioxidant capacity. researchgate.nettandfonline.com

Exposure of Active Residues: Changes in conformation can lead to the exposure of crucial antioxidant residues like tyrosine, making them more accessible to react with free radicals. researchgate.net Factors like pH and temperature can induce these conformational changes. tandfonline.com

Secondary Structures: While less relevant for a simple dipeptide like this compound, in larger peptides, the presence of secondary structures like β-sheets and random coils, versus α-helices, has been correlated with higher antioxidant activity. tandfonline.com This is often because these structures can better expose hydrophobic and antioxidant amino acid side chains. tandfonline.com

Role of Tyrosine and Tryptophan in Radical Scavenging

SAR in Receptor Binding and Modulation

Beyond its antioxidant role, this compound and related dipeptides can interact with specific cellular receptors, and SAR principles are key to understanding these interactions. medchemexpress.com

Opioid Receptor Modulation: this compound has been noted to increase the intracellular uptake of the delta-opioid receptor ligand, deltorphin (B1670231). medchemexpress.com This suggests an interaction with cellular transport mechanisms or the receptor environment, although the precise binding mode is not fully elucidated.

Enzyme Active Sites: The Ser-Tyr dipeptide sequence is conserved and essential for the catalytic activity of certain enzymes, such as the Leishmania donovani hypoxanthine-guanine phosphoribosyltransferase (HGPRT). nih.gov Site-directed mutagenesis studies confirmed that both serine and tyrosine are vital for the enzyme's function, indicating a critical structural and functional role for this specific dipeptide motif within a larger protein context. nih.gov

Dipeptidyl Peptidase 4 (DP4) Interaction: SAR studies on DP4 inhibitors, which are often dipeptide-like molecules, reveal the importance of specific amino acid features for binding. For instance, the recognition of substrates by DP4 involves interactions with hydrophobic pockets and negatively charged residues that bind the N-terminus of the peptide. plos.orgnih.gov While this compound is not a classical DP4 inhibitor, these principles illustrate how dipeptides are recognized by enzymes.

The table below details mutations in the essential Ser-Tyr dyad of L. donovani HGPRT and their effect on enzyme activity, underscoring the high specificity of this dipeptide's role in a protein context.

| Mutant HGPRT | Effect on Phosphoribosylation Activity |

| S95A | Exhibited very weak activity. |

| S95E | No detectable activity. |

| Y96F | No detectable activity. |

| Y96V | No detectable activity. |

| S95T | Complemented bacterial deficiencies, similar to wild type. |

| S95C | Complemented weakly. |

Data from site-directed mutagenesis studies on L. donovani HGPRT. nih.gov

Conformational Flexibility and Receptor Recognition

The interaction between a ligand and its receptor is a dynamic process heavily influenced by the conformational flexibility of the ligand. nih.gov For peptides like this compound, the ability to adopt various shapes allows for an optimal fit within the receptor's binding pocket, a process that can be described by either an "induced-fit" or "conformational selection" model. mdpi.com The inherent flexibility of peptides is a significant factor in their biological function, but it also presents challenges in structural studies. mdpi.com

The recognition of this compound by a receptor is dictated by the specific conformations its constituent amino acid residues, serine and tyrosine, can assume. The tyrosine residue, in particular, is known to play a crucial role in the stability of protein-protein interactions due to its aromatic and hydrophobic nature. rsc.org Research on other tyrosine-containing peptides provides a strong model for understanding the potential mechanisms of this compound.

A pertinent example is the role of Tyrosine 11 (Y11) in the peptide neurotensin (B549771) for the activation of its receptor, NTS1. Molecular dynamics simulations and experimental studies revealed that the Y11 residue can exist in two primary rotameric states, gauche plus (g+) and gauche minus (g–). nih.gov While the peptide binds to the receptor in the g+ state, it is hypothesized that transitions between the g+ and g– conformations are essential to trigger the full activation of the receptor. nih.gov When the flexibility of this tyrosine residue was restricted, the resulting peptide analogue acted as an antagonist, binding to the receptor without activating it. nih.gov This highlights that conformational flexibility is not just for initial binding but can be critical for the functional outcome of receptor engagement.

The table below illustrates the potential significance of different tyrosine conformations in receptor binding, based on findings from analogous peptide-receptor systems. nih.gov

| Conformational State (Tyrosine χ1 Angle) | Description | Potential Role in Receptor Interaction | Supporting Evidence |

| Gauche (+) | A specific rotameric state of the tyrosine side chain. | Observed in the initial crystal structure of peptide-bound receptors, suggesting a role in primary binding and recognition. nih.gov | Crystal structures of neurotensin bound to its receptor show this conformation. nih.gov |

| Gauche (-) | An alternative rotameric state of the tyrosine side chain. | Hypothesized to be necessary for triggering the conformational changes in the receptor that lead to its activation. nih.gov | Molecular dynamics simulations show oscillations between g+ and g– states during activation. nih.gov |

| Transition State | The dynamic movement between g+ and g– states. | The flexibility to transition between states may be a key determinant of agonist activity versus antagonist activity. nih.gov | Analogues with restricted flexibility fail to activate the receptor, acting as antagonists. nih.gov |

SAR in Transport Mechanism Studies

The ability of a compound to cross biological membranes and reach its site of action is critical to its function. Structure-activity relationship studies are employed to understand how a molecule's features influence its transport. While detailed SAR transport studies specifically for this compound are not extensively documented in public literature, existing findings show that the dipeptide interacts with transport processes.

It has been observed that this compound can enhance the intracellular uptake of deltorphin, a delta-opioid receptor ligand. medchemexpress.com This suggests that this compound may act as a carrier or facilitator for other molecules, possibly by interacting with a membrane transporter system.

A hypothetical SAR study to probe the transport mechanism of this compound would involve synthesizing and testing a series of analogues to identify the key structural motifs responsible for this transport-enhancing activity. Such studies often involve systematic modifications of the parent molecule and measuring the effect on transport efficiency. nih.gov Key modifications would include:

Altering the Serine Residue: Replacing the hydroxyl group with other functionalities (e.g., H, O-methyl) to determine the importance of hydrogen bonding.

Modifying the Tyrosine Residue: Altering the phenolic hydroxyl group or the aromatic ring to probe the role of hydrophobicity and hydrogen bonding capacity.

Changing Stereochemistry: Using D-amino acids instead of the natural L-amino acids to see how stereochemistry affects recognition by transporters.

Modifying the Peptide Backbone: Introducing changes to the amide bond to increase stability or alter conformational properties.

The results of such a study would clarify the structural requirements for this compound's interaction with transport systems. The table below outlines a potential design for such an SAR investigation and the expected insights.

| Analogue of this compound | Modification | Rationale for Testing | Potential Finding |

| H-Ala-Tyr-OH | Serine replaced with Alanine | To assess the role of the serine hydroxyl group in transport. | A decrease in transport suggests the hydroxyl group is critical, possibly for hydrogen bonding with a transporter. |

| H-Ser-Phe-OH | Tyrosine replaced with Phenylalanine | To evaluate the importance of the tyrosine hydroxyl group. | Reduced activity would indicate the phenolic group is a key pharmacophore for transporter interaction. |

| H-D-Ser-Tyr-OH | L-Serine replaced with D-Serine | To determine the stereochemical requirements of the transport system. | A significant loss of activity would imply a stereospecific binding interaction with the transporter. |

| Ac-Ser-Tyr-OH | N-terminus acetylated | To neutralize the N-terminal charge and assess its role. | A change in transport efficiency would highlight the importance of the free amine for recognition or interaction. |

Advanced Analytical and Spectroscopic Characterization of H Ser Tyr Oh

Chromatographic Methodologies

Chromatographic techniques are fundamental for the separation, purification, and quantitative analysis of H-Ser-Tyr-OH.

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of synthetic peptides like this compound. Reversed-phase HPLC (RP-HPLC) is most commonly employed, where the peptide is separated based on its hydrophobicity. A non-polar stationary phase (e.g., C8 or C18 silica) is used with a polar mobile phase, typically a gradient of water and an organic solvent like acetonitrile, often containing an ion-pairing agent such as trifluoroacetic acid (TFA) or formic acid to improve peak shape and resolution. mtc-usa.comnih.gov

Detection is typically performed using UV spectrophotometry. The peptide bond absorbs strongly in the far-UV region (210–220 nm), providing a universal detection method for peptides. nih.gov Additionally, the tyrosine residue's aromatic side chain allows for specific detection at approximately 280 nm. nih.gov Commercial preparations of this compound often report purity levels determined by HPLC, with typical values exceeding 95%. novoprolabs.comsigmaaldrich.com The method's accuracy and reproducibility make it indispensable for quality control and quantitative studies. jocpr.com

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase (C8, C18) | Separates based on hydrophobicity. |

| Mobile Phase A | Water with 0.1% TFA or Formic Acid | Aqueous component of the gradient; acid improves peak shape. |

| Mobile Phase B | Acetonitrile with 0.1% TFA or Formic Acid | Organic component; elution strength increases with concentration. |

| Gradient | Increasing percentage of Mobile Phase B over time | Elutes compounds with varying hydrophobicities. |

| Flow Rate | 0.5 - 1.5 mL/min (Analytical) | Standard flow for analytical scale separations. |

| Detection | UV Absorbance at 214/220 nm and 280 nm | Detects peptide bonds and the tyrosine aromatic ring. nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that couples the separation capabilities of HPLC with the mass analysis of mass spectrometry. thermofisher.com For this compound, LC-MS is crucial for confirming its molecular identity and verifying its amino acid sequence. researchgate.net After separation by LC, the peptide is ionized, typically using electrospray ionization (ESI), and its mass-to-charge ratio (m/z) is determined. This provides an accurate molecular weight measurement, which can be compared to the theoretical mass of this compound (268.27 g/mol ). novoprolabs.com

For sequence verification, tandem mass spectrometry (LC-MS/MS) is employed. thermofisher.comchemrxiv.org The parent ion corresponding to this compound is selected and fragmented, producing a characteristic pattern of product ions known as b- and y-ions. The mass differences between consecutive ions in these series correspond to the residue masses of serine and tyrosine, unequivocally confirming the sequence. sepscience.com This technique is also invaluable for metabolite profiling, allowing for the detection and identification of this compound and its potential breakdown products in complex biological matrices. tandfonline.com

| Ion Type | Sequence Fragment | Theoretical m/z |

|---|---|---|

| b₁ | Ser | 88.04 |

| b₂ | Ser-Tyr | 251.10 |

| y₁ | Tyr | 182.08 |

| y₂ | Ser-Tyr | 269.11 |

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

Spectroscopic Techniques

Spectroscopic methods provide deep insight into the structural and dynamic properties of this compound at the molecular level.

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. biorxiv.org It is an essential tool for investigating the secondary structure and conformational changes of peptides. plos.orgunits.it The CD spectrum is typically analyzed in two regions:

Far-UV region (190-250 nm): The absorption in this region is dominated by the peptide backbone amide bonds. The shape and magnitude of the CD signal provide information about the secondary structure elements like α-helices, β-sheets, β-turns, and random coils. units.it

Near-UV region (250-320 nm): Signals in this region arise from aromatic amino acid side chains. plos.org For this compound, the tyrosine chromophore would produce a signal in this region, which is sensitive to its local environment and tertiary structure interactions. nih.gov

For a short, flexible dipeptide like this compound, the far-UV CD spectrum in an aqueous solution is expected to be dominated by a strong negative band near 200 nm, characteristic of a disordered or random coil conformation.

The conformation of peptides is highly dependent on their environment. CD spectroscopy is exceptionally well-suited for studying these solvent-induced conformational changes. oup.comnih.gov For instance, solvents like 2,2,2-trifluoroethanol (B45653) (TFE) are known to promote the formation of more ordered secondary structures, such as turns or helices, by reducing the peptide's interaction with the solvent and favoring intramolecular hydrogen bonding. oup.comnih.gov By recording CD spectra of this compound in different solvents (e.g., water, TFE, acetonitrile), researchers can probe its conformational plasticity. While a dipeptide is too short to form a stable α-helix or β-sheet, the propensity to form β-turn structures, particularly in non-aqueous environments, can be assessed. oup.com This information is critical for understanding how the local environment in a larger protein or at a receptor binding site might influence the peptide's structure.

| Secondary Structure | Positive Bands (nm) | Negative Bands (nm) |

|---|---|---|

| α-Helix | ~192 | ~208, ~222 |

| β-Sheet (Antiparallel) | ~195 | ~218 |

| β-Turn | Variable, depends on turn type | |

| Random Coil | ~212 (weak) | ~198 |

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the three-dimensional structure and observing the dynamics of peptides in solution at atomic resolution. researchgate.netnumberanalytics.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are used.

A 1D ¹H NMR spectrum provides fundamental information, allowing for the identification and quantification of the amino acids present through their unique chemical shifts. rsc.org For this compound, distinct signals would be observed for the protons on the α-carbons, β-carbons, and the side chains of both serine and tyrosine. The hydroxyl protons of serine (typically 5.4-6.2 ppm) and tyrosine (9.6-10.1 ppm) can also be observed in aqueous solutions under specific conditions, providing direct information about their environment and hydrogen bonding status. nih.gov

2D NMR experiments, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), reveal scalar coupling networks between protons, confirming the spin systems of the individual amino acid residues. Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about protons that are close in space (typically <5 Å), which is crucial for determining the peptide's three-dimensional conformation and its dynamics. nih.gov Furthermore, ¹³C NMR spectra provide complementary information on the carbon skeleton. chemicalbook.comresearchgate.net

| Proton | Amino Acid | Typical Chemical Shift Range (ppm) |

|---|---|---|

| α-H | Serine | 4.4 - 4.6 |

| β-H | Serine | 3.8 - 4.0 |

| Side Chain OH | Serine | 5.4 - 6.2 nih.gov |

| α-H | Tyrosine | 4.5 - 4.7 |

| β-H | Tyrosine | 2.9 - 3.2 |

| Aromatic (δ, ε) | Tyrosine | 6.7 - 7.2 |

| Side Chain OH | Tyrosine | 9.6 - 10.1 nih.gov |

Applications in Studying Secondary Structure in Various Environments

Electrophoretic Methods

Electrophoretic methods, particularly capillary zone electrophoresis (CZE), are powerful for characterizing dipeptides like this compound. CZE separates molecules based on their electrophoretic mobility, which is dependent on the molecule's charge-to-size ratio under specific pH conditions. nih.gov

Studies have demonstrated a linear relationship between the electromigration (EM) flux and the electrophoretic mobility for a series of dipeptides. nih.gov CZE can therefore be a predictive tool for the behavior of peptides in electromigration-driven processes. nih.gov The technique is sensitive enough to provide insights into the charge state of complex molecules, including zwitterionic dipeptides. nih.gov By analyzing the electrophoretic mobility of this compound at different pH values, one can determine its isoelectric point (pI) and effective charge, which are fundamental physicochemical properties. The relationship between electrophoretic mobility, molecular weight, and charge has been systematically investigated for peptides at various pH values. nih.gov

Potentiometric Studies for Metal-Ligand Interactions

Potentiometric titration is a classical and highly effective method for studying the formation and stability of metal-ligand complexes in solution. symbiosisonlinepublishing.comscispace.com This technique is used to determine the stability constants of complexes formed between metal ions and ligands, such as the dipeptide this compound. symbiosisonlinepublishing.com The formation of a complex between a metal ion and a ligand like this compound often involves the displacement of protons from the ligand, which can be monitored as a change in pH. scispace.com

This compound can act as a ligand, forming complexes with various metal ions. It has been noted that this dipeptide can form a complex with copper(II) ions, acting as a tridentate ligand. medchemexpress.comnovoprolabs.com The binding sites likely involve the N-terminal amino group, the deprotonated peptide bond nitrogen, and the phenolic hydroxyl group of the tyrosine side chain.

The stability of these complexes is quantified by their stability constants (log K). Potentiometric studies on similar molecules, like individual amino acids, provide insight into the expected behavior. For instance, the stability constants for complexes between various divalent metal ions and amino acids like phenylalanine and cysteine have been determined. symbiosisonlinepublishing.comajchem-b.comajol.info The Irving-Williams series, which describes the relative stabilities of complexes formed by first-row transition metals, is generally followed, with copper(II) typically forming the most stable complexes. symbiosisonlinepublishing.comajchem-b.com

Table 1: Representative Stability Constants (log K) for Metal-Amino Acid Complexes

| Metal Ion | Ligand | log K₁ | log K₂ | Reference |

| Cu(II) | L-Tyrosine | 6.40 | - | ajchem-b.com |

| Co(II) | L-Tyrosine | 4.20 | - | ajchem-b.com |

| Pb(II) | L-Tyrosine | 6.98 | - | ajchem-b.com |

| Cu(II) | Cysteine | 33.2 | - | ajchem-b.com |

| Mn(II) | Cysteine | 7.50 | - | ajchem-b.com |

| Cu(II) | Cephalexin | 3.4 | - | ajchem-b.com |

| Mn(II) | Cephalexin | 3.2 | - | ajchem-b.com |

This table provides examples of stability constants for related amino acids to illustrate the type of data obtained from potentiometric studies. The exact values for this compound would require specific experimental determination.

Mass Spectrometry for Peptide Characterization and Modification Analysis

Mass spectrometry (MS) is an indispensable tool for the characterization of peptides like this compound. It provides a highly accurate measurement of the molecular mass and can be used to elucidate the peptide's sequence and identify any post-translational modifications through fragmentation analysis (MS/MS). nih.gov

The nominal molecular weight of this compound (C₁₂H₁₆N₂O₅) is 268.26 g/mol . novoprolabs.com High-resolution mass spectrometry can determine the monoisotopic mass with high precision, confirming the elemental composition.

Tandem mass spectrometry (MS/MS) is used to sequence the peptide. The precursor ion corresponding to the protonated peptide, [M+H]⁺, is isolated and subjected to collision-induced dissociation (CID) or other fragmentation methods like electron-transfer dissociation (ETD). nih.govmatrixscience.com This process breaks the peptide backbone at specific bonds, primarily the amide bonds, generating a series of characteristic fragment ions known as b- and y-ions.

b-ions contain the N-terminus and are formed by cleavage of the peptide bond, with the charge retained on the N-terminal fragment.